

A Comprehensive Technical Guide to 6-Nitro-2,3-dihydro-1,4-benzodioxine

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Compound of Interest

Compound Name: 2,3-Dihydro-6-nitro-1,4-benzodioxin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-2,3-dihydro-1,4-benzodioxine, a nitroaromatic heterocyclic compound, serves as a crucial building block in the landscape of medicinal chemistry and drug discovery. Its structural motif, featuring a benzene ring fused to a dihydronitrobenzene ring with a nitro functional group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules with significant biological activities. The electron-withdrawing nature of the nitro group and the inherent chemical properties of the benzodioxane core allow for diverse chemical modifications, leading to the development of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical identity, synthesis, and characterization, tailored for professionals in research and drug development.

Chemical Identity and Properties

The compound, systematically named 6-Nitro-2,3-dihydro-benzo[1][2]dioxine, is also known by several synonyms, including 6-Nitro-1,4-benzodioxan and **2,3-dihydro-6-nitro-1,4-benzodioxin**.^[3] Its fundamental properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	6-Nitro-2,3-dihydro-benzo[1] [2]dioxine	[3]
Synonyms	6-Nitro-1,4-benzodioxan, 2,3-dihydro-6-nitro-1,4-benzodioxin	[3]
CAS Number	16498-20-7	[3]
Molecular Formula	C ₈ H ₇ NO ₄	[3]
Molecular Weight	181.15 g/mol	[3]
Appearance	Pale yellow to light brown solid (predicted)	

Synthesis and Purification

The primary synthetic route to 6-Nitro-2,3-dihydro-1,4-benzodioxine is through the electrophilic nitration of its parent compound, 2,3-dihydro-1,4-benzodioxin. The following experimental protocol is adapted from a similar nitration reaction of a benzodioxine derivative.[4]

Experimental Protocol: Synthesis of 6-Nitro-2,3-dihydro-1,4-benzodioxine

Materials:

- 2,3-dihydro-1,4-benzodioxin
- Trifluoroacetic acid (TFA)
- Nitric acid (fuming)
- Ice
- Deionized water
- Dichloromethane (DCM) or Ethyl acetate

- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for flash chromatography

Procedure:

- In a round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxin in trifluoroacetic acid and cool the solution in an ice bath to 0 °C.
- Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature at 0 °C with vigorous stirring.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
- A precipitate of the crude product should form. If not, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
- Combine the organic extracts and wash them with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 6-Nitro-2,3-dihydro-1,4-benzodioxine.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

- Prepare a silica gel column using a suitable solvent system, for example, a gradient of ethyl acetate in hexane.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.

- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 6-Nitro-2,3-dihydro-1,4-benzodioxine as a solid.

Characterization

The structural elucidation of the synthesized 6-Nitro-2,3-dihydro-1,4-benzodioxine is accomplished through a combination of spectroscopic techniques. The expected data are summarized below.

Spectroscopic Data

Technique	Expected Observations
¹ H NMR	Aromatic protons in the range of δ 7.0-8.0 ppm. Methylene protons of the dihydrodioxine ring as a multiplet around δ 4.3-4.4 ppm. The exact chemical shifts and coupling constants will depend on the solvent used.
¹³ C NMR	Aromatic carbons in the range of δ 110-150 ppm. Methylene carbons of the dihydrodioxine ring around δ 64 ppm.
IR (Infrared) Spectroscopy	Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO_2) around 1520 cm^{-1} and 1340 cm^{-1} , respectively. Aromatic C-H stretching vibrations above 3000 cm^{-1} . C-O-C stretching vibrations of the ether linkages.
Mass Spectrometry (MS)	The molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z = 181.04$). Fragmentation patterns consistent with the structure.

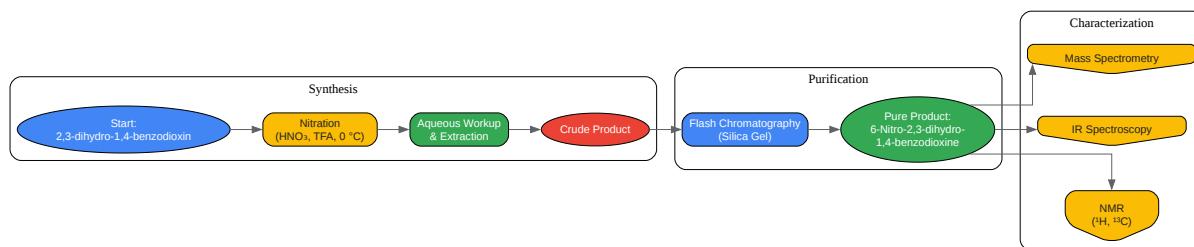
Applications in Drug Development

6-Nitro-2,3-dihydro-1,4-benzodioxine is a key intermediate in the synthesis of various pharmacologically active compounds. Its primary utility lies in the facile reduction of the nitro group to an amine, which can then be further functionalized.

- **PARP1 Inhibitors:** The amino derivative of 6-Nitro-2,3-dihydro-1,4-benzodioxine is a precursor for the synthesis of potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, which are being investigated as anticancer agents.[4]
- **Anticancer Agents:** The benzodioxane scaffold is present in a number of compounds with demonstrated cytotoxic effects against various cancer cell lines. The nitro-substituted variant provides a handle for the development of new anticancer drug candidates.
- **Other Bioactive Molecules:** The versatile nature of the benzodioxane ring system and the reactivity of the nitro group allow for its incorporation into a wide range of other biologically active molecules.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 6-Nitro-2,3-dihydro-1,4-benzodioxine.



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Caption: Synthetic and analytical workflow for 6-Nitro-2,3-dihydro-1,4-benzodioxine.

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References

- 1. 797030-53-6 CAS MSDS (6-NITRO-2,3-DIHYDRO-BENZO[1,4]DIOXINE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 1,4-Benzodioxin, 2,3-dihydro-6-nitro- [webbook.nist.gov]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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